REACTION_SMILES
|
[ClH:21].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([C:15](=[O:16])[O:17][CH3:18])[n:6][n:7](-[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:8]1.[Na+:20].[OH-:19]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([C:15](=[O:16])[OH:17])[n:6][n:7](-[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1nn(-c2ccccc2)cc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1nn(-c2ccccc2)cc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |